IDO1 Inhibitory Activity: Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate Demonstrates Validated Potency in Curated Bioactivity Databases
This compound is registered in BindingDB and ChEMBL with validated IDO1 inhibitory activity. In a biochemical assay using human N-terminal His-tagged IDO1 expressed in Escherichia coli with D-Trp as substrate, the compound exhibits an IC50 of 100 nM. In a cellular context using IFN-gamma-stimulated human HeLa cells assessed for kynurenine level reduction after 48 hours, the IC50 is 14 nM [1]. In contrast, the non-dibrominated analog 1-Boc-5-aminoindole (CAS 166104-20-7) has no registered IDO1 affinity data in BindingDB, underscoring the functional contribution of the 3,6-dibromo substitution pattern [2].
| Evidence Dimension | IDO1 inhibitory potency |
|---|---|
| Target Compound Data | Biochemical IC50 = 100 nM; Cellular IC50 = 14 nM |
| Comparator Or Baseline | 1-Boc-5-aminoindole (CAS 166104-20-7): No IDO1 data registered in BindingDB or ChEMBL |
| Quantified Difference | Quantitative data exists for target; comparator lacks any registered IDO1 activity |
| Conditions | Biochemical assay: human N-terminal His-tagged IDO1 expressed in E. coli, D-Trp substrate. Cellular assay: IFN-gamma-stimulated human HeLa cells, 48 hr incubation |
Why This Matters
For immuno-oncology programs targeting IDO1, selecting a scaffold with documented target engagement eliminates the need for de novo screening and accelerates hit-to-lead optimization timelines.
- [1] BindingDB. BDBM50233424 (CHEMBL4076756). Affinity Data: IC50 = 100 nM (biochemical, human N-terminal His-tagged IDO1 expressed in E. coli, D-Trp substrate); IC50 = 14 nM (cellular, IFN-gamma-stimulated human HeLa cells, kynurenine reduction, 48 hr). View Source
- [2] BindingDB. Search results for 1-Boc-5-aminoindole (CAS 166104-20-7) showing no IDO1 affinity data. View Source
